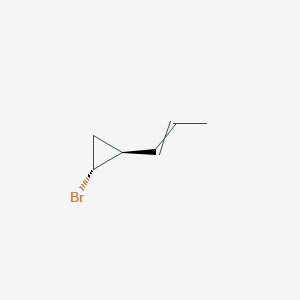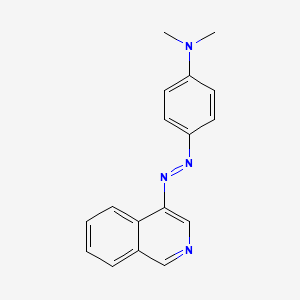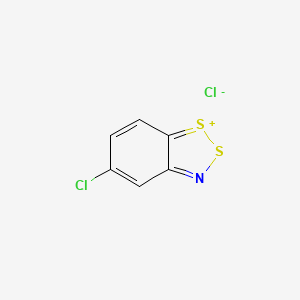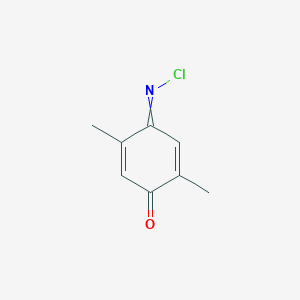
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often found in natural products, endogenous biochemical substances, and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the reaction of N-substituted quinone imines with halogenating agents. For instance, the compound can be synthesized by halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas using potassium thiocyanate or thiourea in the presence of hydrochloric acid .
Industrial Production Methods
化学反应分析
Types of Reactions
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are frequently employed.
Major Products Formed
The major products formed from these reactions include various halogenated quinone imines, hydroquinone derivatives, and other substituted compounds .
科学研究应用
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinone imine structure allows it to participate in redox reactions, influencing cellular redox status and modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific substitution pattern and the presence of hypochlorous amide, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
64894-78-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC 名称 |
4-chloroimino-2,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-8(11)6(2)3-7(5)10-9/h3-4H,1-2H3 |
InChI 键 |
PCMVCEAMEHNCBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NCl)C(=CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
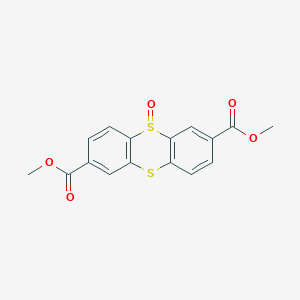
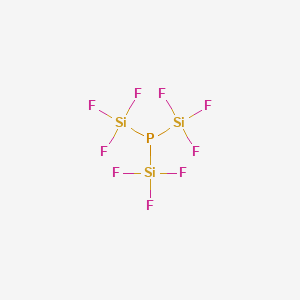
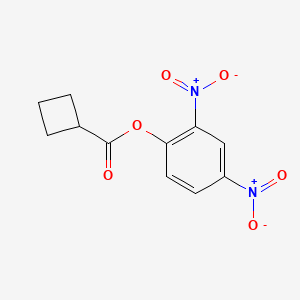

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
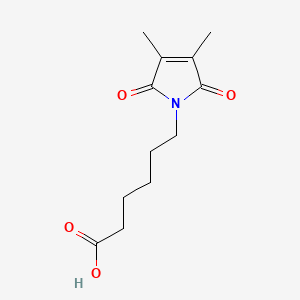
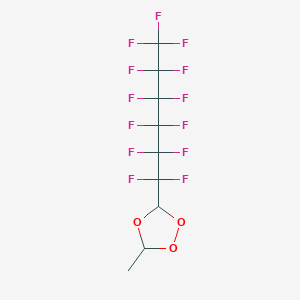
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
